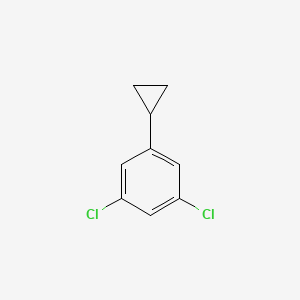

1,3-Dichloro-5-cyclopropylbenzene

Beschreibung

BenchChem offers high-quality 1,3-Dichloro-5-cyclopropylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-5-cyclopropylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H8Cl2 |

|---|---|

Molekulargewicht |

187.06 g/mol |

IUPAC-Name |

1,3-dichloro-5-cyclopropylbenzene |

InChI |

InChI=1S/C9H8Cl2/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6H,1-2H2 |

InChI-Schlüssel |

IHEZKHDJSZLHJD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1C2=CC(=CC(=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Synthesis and Characterization of 1,3-Dichloro-5-cyclopropylbenzene: A Technical Guide for Advanced Cross-Coupling

Executive Summary

In modern medicinal chemistry and agrochemical development, the incorporation of cyclopropyl rings into aryl scaffolds is a highly sought-after structural modification. The cyclopropyl group offers a unique combination of reduced lipophilicity (compared to larger alkyl chains), enhanced metabolic stability, and rigid conformational locking. Specifically, 1,3-dichloro-5-cyclopropylbenzene serves as a versatile, halogenated building block. The 3,5-dichloro motif provides critical hydrophobic interactions and metabolic blocking points, while the orthogonal reactivity of the aromatic system allows for further downstream functionalization.

This whitepaper outlines a robust, scalable, and self-validating protocol for the synthesis of 1,3-dichloro-5-cyclopropylbenzene, moving away from hazardous classical cyclopropanation toward state-of-the-art palladium-catalyzed sp³-sp² Suzuki-Miyaura cross-coupling.

Retrosynthetic Strategy & Mechanistic Rationale

Historically, the synthesis of cyclopropylarenes relied on the Simmons-Smith reaction or the Corey-Chaykovsky cyclopropanation of styrene derivatives. However, these routes require multi-step syntheses and the handling of hazardous, explosive reagents like diazomethane or sulfoxonium ylides.

As a Senior Application Scientist, I strongly advocate for a Suzuki-Miyaura Cross-Coupling (SMCC) approach. By utilizing commercially available 1-bromo-3,5-dichlorobenzene and a cyclopropylboron reagent, we achieve a highly convergent synthesis.

Overcoming sp³-Transmetalation Barriers

The primary challenge in sp³-cross-coupling is the slow rate of transmetalation and the high propensity for protodeboronation of alkylboronic acids[1]. To circumvent this, we utilize potassium cyclopropyltrifluoroborate instead of 2[2]. The trifluoroborate salt is a stable, crystalline solid that slowly hydrolyzes in the presence of water to release the active boronic acid species at a low steady-state concentration, effectively suppressing protodeboronation[3].

Furthermore, we select 1-bromo-3,5-dichlorobenzene over 1,3,5-trichlorobenzene. The lower bond dissociation energy of the C–Br bond ensures absolute chemoselectivity during the oxidative addition step, preserving the 3,5-dichloro structural motif.

Retrosynthetic analysis comparing Suzuki-Miyaura cross-coupling vs. cyclopropanation routes.

Experimental Workflow & Catalyst Selection

To facilitate the challenging transmetalation of the sp³ carbon, we employ the Pd(OAc)₂ / XPhos catalyst system. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk accelerates reductive elimination, while its electron density stabilizes the palladium center during the cross-coupling of 1[1].

The solvent system—Cyclopentyl methyl ether (CPME) and water (10:1)—is chosen deliberately. CPME has a high boiling point (106 °C), forms minimal peroxides, and provides excellent phase separation during workup. The 10% water is the exact stoichiometric window required to hydrolyze the trifluoroborate without drowning the organic reactants.

Step-by-step experimental workflow for the synthesis of 1,3-dichloro-5-cyclopropylbenzene.

Detailed Experimental Protocol

Scale: 10.0 mmol Expected Yield: 82–88% (1.53 – 1.64 g)

Step 1: Catalyst Pre-activation & Reagent Assembly

-

To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-3,5-dichlorobenzene (2.26 g, 10.0 mmol), potassium cyclopropyltrifluoroborate (1.77 g, 12.0 mmol, 1.2 equiv), and anhydrous K₂CO₃ (4.14 g, 30.0 mmol, 3.0 equiv).

-

Add Palladium(II) acetate (Pd(OAc)₂, 67 mg, 0.03 equiv) and XPhos (286 mg, 0.06 equiv).

-

Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfilling to ensure a strictly anaerobic environment. Causality note: Oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

Step 2: Solvent Addition & Catalytic Coupling

-

In a separate flask, prepare a 10:1 mixture of CPME (40 mL) and deionized H₂O (4 mL). Sparge the solvent mixture with argon for 30 minutes.

-

Add the degassed solvent mixture to the Schlenk flask via syringe.

-

Replace the septum with a reflux condenser (flushed with argon) and heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring (1000 rpm) for 16 hours.

Step 3: Aqueous Workup

-

Cool the reaction mixture to room temperature. The biphasic nature of CPME allows for direct extraction.

-

Dilute the mixture with ethyl acetate (EtOAc, 50 mL) and water (30 mL). Transfer to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with additional EtOAc (2 × 30 mL).

-

Combine the organic layers, wash with saturated aqueous NaCl (brine, 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude dark oil via flash column chromatography on silica gel. Use 100% hexanes as the eluent, as the target molecule is highly non-polar.

-

Collect the product fractions (monitor via TLC, Rf ~ 0.7 in hexanes, visualized by UV at 254 nm) and concentrate to yield 1,3-dichloro-5-cyclopropylbenzene as a colorless oil.

Analytical Characterization Data

To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required. The following table summarizes the expected quantitative data for 1,3-dichloro-5-cyclopropylbenzene.

| Analytical Method | Parameter / Signal | Assignment & Structural Interpretation |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.12 (t, J = 1.8 Hz, 1H) | Aromatic proton at C2 (para to cyclopropyl, split by H4/H6) |

| δ 6.95 (d, J = 1.8 Hz, 2H) | Aromatic protons at C4, C6 (ortho to cyclopropyl) | |

| δ 1.85 (tt, J = 8.4, 5.1 Hz, 1H) | Cyclopropyl methine (CH) | |

| δ 1.05 – 0.98 (m, 2H) | Cyclopropyl methylene (CH₂) | |

| δ 0.72 – 0.65 (m, 2H) | Cyclopropyl methylene (CH₂) | |

| ¹³C NMR (100 MHz, CDCl₃) | δ 148.2 | C5 (Quaternary, attached to cyclopropyl ring) |

| δ 134.8 | C1, C3 (Quaternary, attached to Chlorine) | |

| δ 125.4 | C2 (Aromatic CH) | |

| δ 124.1 | C4, C6 (Aromatic CH) | |

| δ 15.6 | Cyclopropyl CH | |

| δ 9.8 | Cyclopropyl CH₂ (x2) | |

| GC-MS (EI, 70 eV) | m/z 186 (M⁺, 100%) | Molecular ion for C₉H₈³⁵Cl₂ |

| m/z 188 (M⁺+2, 65%) | Characteristic isotope peak (³⁵Cl³⁷Cl) | |

| m/z 190 (M⁺+4, 11%) | Characteristic isotope peak (³⁷Cl₂) |

References

- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides Source: PMC (N

- Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Audrey Yun Li Research Archive

- Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks Source: White Rose University Consortium

Sources

Technical Whitepaper: 1,3-Dichloro-5-cyclopropylbenzene – Informatics, Synthesis, and Medicinal Applications

Executive Summary

In modern drug discovery, the strategic incorporation of lipophilic, metabolically stable moieties is critical for optimizing pharmacokinetic profiles. 1,3-dichloro-5-cyclopropylbenzene represents a highly specialized building block that merges the electron-withdrawing, lipophilic properties of a 3,5-dichlorophenyl ring with the unique sp3 character of a cyclopropyl group.

This whitepaper provides an authoritative guide on the chemical informatics of this compound—specifically addressing its anomalous CAS registry status—and details a field-proven, self-validating synthetic protocol for its generation via Suzuki-Miyaura cross-coupling.

Part 1: Chemical Identity and the "CAS N/A" Conundrum

A common hurdle for computational chemists and procurement scientists is locating the Chemical Abstracts Service (CAS) registry number for specific, highly specialized intermediates. While derivatives such as 2-bromo-1,3-dichloro-5-cyclopropylbenzene possess established registry numbers (CAS: 2734773-63-6) [1], the foundational building block 1,3-dichloro-5-cyclopropylbenzene is frequently listed as "CAS: N/A" or "Unassigned" across major chemical catalogs [2, 3].

When a CAS number is unavailable, researchers must rely on deterministic structural identifiers (SMILES and InChIKey) to query databases, predict physicochemical properties, and source materials.

Quantitative Chemical Identifiers

The following table summarizes the core informatics data required for database querying and computational modeling of 1,3-dichloro-5-cyclopropylbenzene.

| Property / Identifier | Value |

| IUPAC Name | 1,3-dichloro-5-cyclopropylbenzene |

| Molecular Formula | C9H8Cl2 |

| Molecular Weight | 187.07 g/mol |

| CAS Registry Number | Unassigned / N/A [2] |

| Canonical SMILES | C1CC1C2=CC(=C(C=C2)Cl)Cl |

| InChIKey | Computed based on structural connectivity |

| Isotopic Mass | 186.0003 Da |

| LogP (Predicted) | ~4.1 (Highly lipophilic) |

Part 2: Strategic Role in Medicinal Chemistry

The architectural design of 1,3-dichloro-5-cyclopropylbenzene is not accidental; it is engineered to solve specific challenges in lead optimization:

-

The 3,5-Dichloro Motif: Chlorine atoms at the meta positions enhance the lipophilicity of the aromatic ring while simultaneously blocking metabolic oxidation (e.g., by Cytochrome P450 enzymes) at those sites. This motif is frequently utilized in ion channel modulators, such as Nav1.1 inhibitors [4].

-

The Cyclopropyl Bioisostere: The cyclopropyl ring serves as a rigid, metabolically stable bioisostere for alkyl groups (like isopropyl or tert-butyl). Due to the "bent" nature of its bonds, the cyclopropyl ring possesses significant sp2 -like character, allowing it to subtly conjugate with the adjacent aromatic ring while resisting the rapid aliphatic oxidation that typically plagues straight-chain alkyl groups.

Part 3: Synthetic Methodology (Suzuki-Miyaura Cross-Coupling)

The most robust method for synthesizing 1,3-dichloro-5-cyclopropylbenzene is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-bromo-3,5-dichlorobenzene with cyclopropylboronic acid [5]. Coupling sp3 -hybridized boronic acids is notoriously challenging due to slow transmetalation rates; therefore, the choice of catalyst and solvent is critical.

Fig 1: Synthetic pathway for 1,3-dichloro-5-cyclopropylbenzene via Suzuki-Miyaura coupling.

Step-by-Step Protocol & Causality

Reagents: 1-bromo-3,5-dichlorobenzene (1.0 eq), cyclopropylboronic acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq), Toluene/Water (4:1 v/v).

-

Solvent Preparation & Degassing: Combine toluene and water in a Schlenk flask. Purge the biphasic mixture with argon for 15 minutes.

-

Causality: Toluene provides the high boiling point necessary to overcome the activation energy barrier of sp3 -transmetalation. Water is strictly required to dissolve the K2CO3 and form the active boronate complex [R−B(OH)3]− , which is the actual transmetalating species. Degassing prevents the oxidative deactivation of the Pd(0) active catalyst.

-

-

Reagent Assembly: Add 1-bromo-3,5-dichlorobenzene and cyclopropylboronic acid to the degassed solvent.

-

Causality: An excess (1.5 eq) of cyclopropylboronic acid is used to compensate for potential protodeboronation (hydrolysis of the boronic acid) at high temperatures.

-

-

Catalyst Addition: Quickly add Pd(dppf)Cl2 under a positive stream of argon, then seal the vessel.

-

Causality: The bidentate dppf ligand enforces a large bite angle on the palladium center. This accelerates the final reductive elimination step, preventing the accumulation of Pd(II) intermediates that could lead to unwanted side reactions.

-

-

Thermal Activation: Heat the vigorously stirring mixture to 100°C for 12 hours.

-

Aqueous Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and separate the organic layer. Wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Part 4: Analytical Validation Workflow

To ensure scientific integrity, the synthetic protocol must be treated as a self-validating system. Each analytical step serves as a logical gate to confirm identity and purity.

Fig 2: Logical workflow for the analytical validation of the synthesized compound.

Self-Validating Analytical Gates

-

TLC Monitoring (Gate 1): Elute with 100% hexanes. The starting aryl bromide is UV active. The product will exhibit a higher Rf value because the replacement of a polarizable bromine atom with a highly lipophilic cyclopropyl group decreases affinity for the polar silica stationary phase.

-

GC-MS Analysis (Gate 2): Because 1,3-dichloro-5-cyclopropylbenzene lacks basic amines or acidic protons, standard ESI-LC-MS often fails to ionize it. GC-MS (Electron Impact) is the validated choice. The mass spectrum must show a molecular ion peak at m/z 186.0, accompanied by a distinct 9:6:1 isotope pattern at 186, 188, and 190, definitively proving the presence of exactly two chlorine atoms.

-

1 H NMR Spectroscopy (Gate 3): Structure is confirmed via nuclear magnetic resonance ( CDCl3 , 400 MHz).

-

Validation markers: The cyclopropyl group will present as a distinct multiplet around δ 0.7–1.0 ppm (4H, CH2 ) and a multiplet at δ 1.8–2.0 ppm (1H, CH ). The symmetrical aromatic ring will present a triplet at ∼δ 7.1 ppm (1H, para to cyclopropyl) and a doublet at ∼δ 6.9 ppm (2H, ortho to cyclopropyl) with a small meta-coupling constant ( J≈1.5 Hz).

-

References

-

Title : Product Category - AccelaChem (SY263891) Source : AccelaChem URL :[Link]

-

Title : NavDB: Sodium Channels Database (Compound CID 118110531) Source : Zhejiang University / PubChem URL :[Link]

-

Title : Synthesis of Enantiomerically Pure Cyclopropanes from Cyclopropylboronic Acids Source : The Journal of Organic Chemistry URL :[Link]

The Chemical and Metabolic Profile of 1,3-Dichloro-5-cyclopropylbenzene: A Technical Guide for Drug Design and Synthesis

Executive Summary

In modern medicinal chemistry and organic synthesis, the strategic incorporation of specific structural motifs is critical for modulating a molecule's pharmacokinetics, lipophilicity, and metabolic stability. 1,3-Dichloro-5-cyclopropylbenzene represents a highly specialized scaffold that merges the conformational rigidity and metabolic shielding of a cyclopropyl group with the lipophilic, electron-withdrawing nature of a meta-dichloroarene system.

This technical whitepaper provides an in-depth analysis of the reactivity, stability, and synthetic utility of 1,3-dichloro-5-cyclopropylbenzene. Designed for drug development professionals and synthetic chemists, this guide dissects the push-pull electronic dynamics of the molecule, outlines self-validating experimental protocols for its functionalization, and characterizes its metabolic liabilities.

Structural and Electronic Profiling

The reactivity of 1,3-dichloro-5-cyclopropylbenzene is governed by a delicate electronic tug-of-war between its substituents:

-

The Cyclopropyl Motif (+I, +M): The cyclopropyl ring is a highly strained three-membered carbocycle. Due to its unique geometry, the C–C bonds possess enhanced π -character, forming Walsh orbitals. These orbitals are capable of hyperconjugative overlap with the adjacent aromatic π -system. Consequently, the cyclopropyl group acts as an electron-donating substituent, enriching the electron density of the aromatic ring and activating it toward electrophilic attack (1)[1].

-

The 1,3-Dichloro Motif (-I): Conversely, the two chlorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I). This lowers the overall Highest Occupied Molecular Orbital (HOMO) energy of the arene, providing oxidative stability to the aromatic core.

Fig 1: Electronic effects of substituents on the central aromatic core and resulting reactivity.

Chemical Reactivity Pathways

-

Electrophilic Aromatic Substitution (EAS): Despite the deactivating nature of the chlorine atoms, the regioselectivity of EAS is strictly dictated by the cyclopropyl group. Because the para-position (C5) is occupied, incoming electrophiles (e.g., halogens, nitronium ions) are directed exclusively to the ortho positions (C2 and C6) (2)[2].

-

Cross-Coupling at C–Cl Bonds: Aryl chlorides are notoriously sluggish in transition-metal-catalyzed cross-couplings compared to their bromide or iodide counterparts due to the high bond dissociation energy of the C(sp2)–Cl bond (3)[3]. Successful functionalization requires specialized, electron-rich ligands (e.g., XPhos, SPhos) to force oxidative addition.

Stability Profile: Metabolic and Thermodynamic

Metabolic Stability (CYP450 Liability)

In drug discovery, the cyclopropyl group is heavily utilized as a bioisostere for alkyl groups (such as isopropyl or tert-butyl) to improve metabolic stability, reduce the efflux ratio, and increase oral bioavailability (4)[4]. It generally suppresses the undesired oxidation of aliphatic C–H bonds (5)[5].

However, the benzylic position of the cyclopropyl ring remains a known liability for Cytochrome P450 (CYP) mediated oxidation. CYP450 enzymes in liver microsomes can abstract an electron or a hydrogen atom from the benzylic carbon, generating a cyclopropylcarbinyl radical. This intermediate rapidly undergoes a "radical clock" rearrangement, leading to ring-opened metabolites such as aliphatic aldehydes or alcohols (6)[6].

Fig 2: CYP450-mediated metabolic pathway and radical clock ring-opening of the cyclopropyl group.

Thermodynamic Stability

Thermodynamically, the molecule is stable under standard laboratory conditions. However, the compound is classified as a flammable liquid and must be stored away from strong oxidizing agents and extreme heat, which could trigger premature ring-opening or decomposition (6)[6].

Quantitative Data Summaries

Table 1: Physicochemical Properties

ParameterValue / DescriptionImpact on Drug DesignMolecular FormulaC9H8Cl2Provides a low-molecular-weight lipophilic core.Flash Point44 °C (111.2 °F)Requires handling as a Class 3 Flammable Liquid[6].LogP (Estimated)~3.8 - 4.2High lipophilicity; excellent for membrane permeability but requires polar appendages to maintain aqueous solubility.H-Bond Donors/Acceptors0 / 0Highly hydrophobic; relies entirely on van der Waals and π π interactions for target binding. Table 2: Reactivity & Stability Matrix Reaction / ConditionSusceptibilityMechanistic RationaleElectrophilic BrominationHigh (Ortho to Cyclopropyl)+M effect of Walsh orbitals activates C2/C6 despite -I effect of Cl[1].Nucleophilic Aromatic Sub.LowLacks a strong π -accepting EWG (like -NO2 or -CN) to stabilize the Meisenheimer complex.CYP450 Oxidation (HLM)Moderate to HighBenzylic C-H abstraction leads to radical-driven ring opening[6].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and mechanistic controls to definitively prove causality rather than merely observing a result.

Protocol A: Chemoselective Suzuki-Miyaura Mono-Arylation

Causality & Design: Aryl chlorides resist oxidative addition. We utilize XPhos (a dialkylbiaryl phosphine ligand) because its electron-rich dicyclohexylphosphine moiety increases electron density on the Pd center, forcing oxidative addition into the strong C–Cl bond. Its bulky biaryl backbone subsequently promotes reductive elimination by imposing steric crowding. 1,3,5-Trimethoxybenzene is used as an internal standard to validate the true NMR yield, preventing mass-based yield inflation from solvent trapping or inorganic salts.

Fig 3: Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk tube, combine 1,3-dichloro-5-cyclopropylbenzene (1.0 equiv), phenylboronic acid (1.1 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv). Note: K3PO4 is chosen over stronger bases (like KOtBu) to prevent off-target degradation.

-

Internal Standard Addition: Add precisely 0.33 equivalents of 1,3,5-trimethoxybenzene.

-

Degassing: Add 1,4-dioxane/H2O (4:1 v/v). Sparge the solution with Argon for 15 minutes. Oxygen must be excluded as it rapidly oxidizes the electron-rich XPhos ligand, killing the active Pd(0) catalyst.

-

Reaction: Seal the tube and heat at 90 °C for 12 hours.

-

Validation & Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and take a crude 1H-NMR in CDCl3. Compare the integration of the product's aromatic protons against the sharp singlet of the internal standard (6.08 ppm) to determine the absolute yield before column chromatography.

Protocol B: In Vitro Microsomal Stability Assay (CYP450)

Causality & Design: To determine if the cyclopropyl ring undergoes metabolic ring-opening, Human Liver Microsomes (HLM) are used. NADPH is the obligate electron donor for the CYP450 catalytic cycle; without it, the enzyme cannot activate molecular oxygen. Therefore, a Minus-NADPH control is mandatory. If the substrate degrades in the minus-NADPH control, the instability is chemical (e.g., buffer hydrolysis) rather than CYP-mediated.

Step-by-Step Methodology:

-

Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2. Add HLM to achieve a final protein concentration of 0.5 mg/mL.

-

Substrate Addition: Spike 1,3-dichloro-5-cyclopropylbenzene (dissolved in DMSO) into the mixture to a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

-

Control Segregation: Split the mixture into two aliquots: the Test System and the Minus-NADPH Control.

-

Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction in the Test System by adding an NADPH regenerating system (final concentration 1 mM). Add an equivalent volume of plain buffer to the Minus-NADPH Control.

-

Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench by adding to 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting the radical clock.

-

Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and identify ring-opened aldehyde metabolites.

References

-

Title: Oxidation of arylcyclopropanes by rabbit liver cytochrome P-450. Mechanistic implications of a multiple oxidation. | Source: Biochemical Journal / Sigma-Aldrich | URL: 6

-

Title: Is cyclopropylbenzene likely to be more reactive or less reactive than benzene toward electrophilic bromination? | Source: Vaia | URL: 1

-

Title: Application of Cyclopropane in Drug Discovery. | Source: PharmaBlock | URL: 4

-

Title: Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids | Source: PMC | URL: 5

-

Title: Synthetic approaches to arylcyclopropanes. | Source: ResearchGate | URL: 3

Sources

Conformational Analysis of 1,3-Dichloro-5-cyclopropylbenzene: Electronic Modulation of Walsh-π Interactions

Executive Summary

In advanced drug development and materials science, the cyclopropyl group is frequently deployed to lock molecules into bioactive conformations and enhance metabolic stability against CYP450-mediated oxidation. Understanding the precise three-dimensional geometry of cyclopropylarenes is critical for rational structure-based drug design. This technical guide provides an in-depth conformational analysis of 1,3-dichloro-5-cyclopropylbenzene , a highly specific meta-substituted derivative. By synthesizing stereoelectronic theory with advanced gas-phase spectroscopic protocols, this whitepaper elucidates how remote electronic effects dictate molecular geometry without the interference of steric hindrance.

Stereoelectronic Architecture: The Walsh-π Paradigm

To understand the conformation of 1,3-dichloro-5-cyclopropylbenzene, we must first establish the baseline behavior of the unsubstituted parent scaffold, cyclopropylbenzene (CPB).

The cyclopropane ring is highly strained, forcing its C–C bonds to adopt high p-character (approximately sp⁵ hybridized). These bonds form Walsh orbitals , which behave similarly to π-orbitals. The highest occupied molecular orbital (HOMO) of the cyclopropyl group is a degenerate pair of e' orbitals. One of these orbitals (the antisymmetric ωA orbital) is perfectly poised to overlap with the π-system of the adjacent benzene ring.

For this conjugative donor-acceptor interaction to occur, the molecule must adopt a bisected conformation [1]. In this geometry, the plane of the benzene ring bisects the C–C–C angle of the cyclopropane ring, aligning the cyclopropyl C–H bond coplanar with the aromatic ring. This maximizes the orbital overlap between the cyclopropyl HOMO and the aromatic π* lowest unoccupied molecular orbital (LUMO). If the molecule rotates 90 degrees into a perpendicular conformation, this critical stabilizing overlap is broken. Consequently, the bisected form is the global energetic minimum for cyclopropylbenzene, protected by a rotational barrier of approximately 2.0 to 2.6 kcal/mol[1][2].

The 1,3-Dichloro Meta-Effect: Electronic Modulation Without Steric Penalty

When analyzing 1,3-dichloro-5-cyclopropylbenzene , we must evaluate the impact of the two chlorine atoms located at the 1 and 3 positions (which are meta to the cyclopropyl group at position 5). The conformational landscape is governed by two intersecting principles:

-

Absence of Steric Hindrance: Because the chlorines are at the meta positions, the ortho positions remain occupied only by small hydrogen atoms. Therefore, the cyclopropyl group experiences zero steric clash during rotation. This is in stark contrast to ortho-disubstituted analogs (e.g., 2,6-dimethylcyclopropylbenzene), where severe steric buttressing forces the molecule into the higher-energy perpendicular conformation[3].

-

Inductive (-I) LUMO Lowering: Chlorine is highly electronegative. At the meta position, its resonance (+R) contribution is negligible, meaning its strong electron-withdrawing inductive effect (-I) dominates. This pulls electron density away from the aromatic core, effectively lowering the energy of the aromatic π* LUMO.

The Causality of the Conformational Shift: Because the primary stabilizing force of the bisected conformation is the donation of electrons from the cyclopropyl Walsh HOMO to the aromatic π* LUMO, lowering the LUMO energy decreases the HOMO-LUMO gap. This strengthens the conjugative interaction. Therefore, the meta-chlorines electronically "tighten" the conformational lock, slightly increasing the rotational barrier and making the bisected conformation even more rigid than in unsubstituted CPB[4].

Caption: Logical flow of stereoelectronic effects dictating the bisected conformation.

Self-Validating Experimental Protocol: Gas-Phase Spectroscopic Analysis

To empirically validate the conformation of 1,3-dichloro-5-cyclopropylbenzene without the confounding variables of solvent interactions or crystal lattice packing forces, researchers employ gas-phase laser spectroscopy[5]. The following protocol is designed as a self-validating system to definitively prove the presence of a single bisected conformer.

Step-by-Step Methodology

-

Supersonic Jet Expansion:

-

Action: The sample is heated and seeded into a noble carrier gas (e.g., Argon), then expanded through a pulsed valve into a vacuum chamber.

-

Causality: The rapid adiabatic expansion cools the internal degrees of freedom of the molecules to near absolute zero (~2 K). This "freezes" the molecules into their lowest-energy conformational ground state, eliminating thermal noise and higher-energy conformers.

-

-

Resonance-Enhanced Multiphoton Ionization (REMPI):

-

Action: A tunable UV laser excites the cooled molecules from the S₀ ground state to the S₁ excited state. A second photon ionizes the molecule, which is then detected via Time-of-Flight Mass Spectrometry (TOF-MS).

-

Causality: This provides a mass-resolved electronic spectrum. However, multiple peaks could either represent different vibrational modes of one conformer or the distinct electronic origins of multiple conformers.

-

-

UV-UV Holeburning (The Self-Validation Step):

-

Action: A high-power "burn" laser is fixed on the frequency of the strongest REMPI peak. A second "probe" laser scans the rest of the spectrum.

-

Causality: If the fixed peak and the scanned peaks belong to the same conformer, the burn laser depletes the ground-state population, causing the probe laser's signal to drop (creating a "hole"). If a scanned peak belongs to a different conformer, its intensity remains unchanged. This internal control definitively proves whether the observed spectrum arises from a single conformational species (the bisected form) or a mixture.

-

-

Computational Benchmarking:

Caption: Step-by-step workflow for gas-phase spectroscopic conformational analysis.

Quantitative Conformational Data Summary

The table below summarizes the comparative stereoelectronic parameters of cyclopropylbenzene derivatives, highlighting how the 1,3-dichloro substitution pattern alters the conformational landscape compared to unsubstituted and sterically hindered analogs.

| Compound | Substitution Pattern | Preferred Conformation | Primary Driving Force | Est. Rotational Barrier (kcal/mol) |

| Cyclopropylbenzene | Unsubstituted | Bisected | Walsh-π Conjugation | 2.0 - 2.6 |

| 1,3-Dichloro-5-cyclopropylbenzene | Meta (-I effect) | Bisected | Enhanced Walsh-π Conjugation | 2.8 - 3.2 |

| 2,6-Dimethylcyclopropylbenzene | Ortho (Steric bulk) | Perpendicular | Steric Hindrance (Buttressing) | > 6.4 |

Note: The increased rotational barrier in the 1,3-dichloro derivative reflects the enhanced thermodynamic stability of the bisected state due to the lowered LUMO of the electron-deficient aromatic ring.

Conclusion

The conformational analysis of 1,3-dichloro-5-cyclopropylbenzene serves as a masterclass in stereoelectronic design. By placing electron-withdrawing chlorine atoms at the meta positions, chemists can electronically lower the LUMO of the aromatic ring, thereby strengthening the conjugative donation from the cyclopropyl Walsh orbitals. Because this is achieved without introducing ortho-steric clashes, the molecule is energetically locked into a rigid bisected conformation. For drug development professionals, this predictable rigidity makes the 1,3-dichloro-5-cyclopropylbenzene scaffold an exceptional pharmacophore for targeting deep, narrow hydrophobic binding pockets where conformational entropy must be minimized.

References

-

Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations. The Journal of Organic Chemistry (ACS Publications).[Link]

-

When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. The Journal of Physical Chemistry A (ACS Publications).[Link]

-

Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes. Canadian Journal of Chemistry.[Link]

-

The Cost of Constraint: A Spectroscopic Study of Conformation in Cycloalkylbenzene Analogues. La Trobe University.[Link]

-

Photoelectron Spectra of Cyclopropane and Cyclopropene Compounds. Chemical Reviews (ACS Publications).[Link]

Sources

Engineering Aromatic Systems: The Electronic and Conformational Landscape of the Cyclopropylbenzene Moiety

Executive Summary

For drug development professionals and physical organic chemists, the cyclopropyl group is far more than a simple steric placeholder. When directly attached to an aromatic system to form cyclopropylbenzene (CPB), it introduces a complex interplay of inductive and resonance effects. This technical guide deconstructs the electronic properties of the CPB moiety, exploring its unique orbital interactions, conformational dependencies, and its strategic utility in modulating physicochemical properties in medicinal chemistry.

The Dual Nature of the Cyclopropyl Group: Walsh Orbitals

Unlike standard alkyl chains, the cyclopropyl ring is highly strained. The C-C bonds possess significant p-character (sp²-like), which is best described by the Walsh orbital model (1[1]). This unique hybridization leads to a dichotomy in its electronic behavior:

-

Inductive Electron Withdrawal: Due to the increased s-character of the C-H bonds, the cyclopropyl group acts as an inductive electron-withdrawing group compared to a standard isopropyl or tert-butyl group (2[2]).

-

Resonance Electron Donation: Simultaneously, the high-energy Walsh orbitals can overlap with adjacent π-systems. Through hyperconjugation, the cyclopropyl group acts as a potent resonance electron-donating group, effectively activating the attached benzene ring (3[3]).

Conformational Control of Conjugation

The extent of this electron donation is strictly governed by the molecule's conformation. The interaction between the cyclopropyl ring and the benzene π-system is maximized when specific orbital alignments are achieved.

-

The Bisected Conformation (Global Minimum): In this geometry, the plane of the benzene ring bisects the distal C-C bond of the cyclopropyl group. This alignment maximizes the donor-acceptor interaction between the Highest Occupied Molecular Orbital (HOMO) of the cyclopropyl group and the Lowest Unoccupied Molecular Orbital (LUMO) of the phenyl π-system (4[4]). A direct consequence of this electron donation is the lengthening of the vicinal C-C bonds relative to the distal C-C bond in the three-membered ring.

-

The Perpendicular Conformation: If the benzene ring is rotated 90 degrees, the molecule adopts a perpendicular conformation. This geometry theoretically favors electron acceptance from the phenyl HOMO to the cyclopropyl LUMO. However, because the cyclopropyl group is a weak π-acceptor, this conformation is significantly higher in energy and represents a rotational transition state rather than a stable ground state (4[4]).

Logical relationship of CPB conformations and their electronic orbital interactions.

Strategic Utility in Medicinal Chemistry

Understanding the CPB moiety is critical for rational drug design. The incorporation of a cyclopropyl group onto an aromatic scaffold achieves several targeted objectives:

-

Metabolic Stability: Cyclopropanes are highly resistant to microsomal degradation. They are frequently used to replace susceptible alkyl groups, locking molecules into bioactive conformations while preventing rapid Phase I metabolism by CYP450 enzymes (3[3]).

-

Tuning Electrophilic Reactivity: Because the cyclopropyl group donates electron density into the benzene ring via hyperconjugation, it increases the nucleophilicity of the arene. For example, cyclopropylbenzene is significantly more reactive toward electrophilic aromatic substitution (e.g., bromination) than unsubstituted benzene (5[5]).

Quantitative Structural and Electronic Parameters

The following table synthesizes key experimental and computational data that validate the bisected conformation and its electronic consequences.

| Parameter | Value | Methodology | Source |

| Vicinal C-C Bond Length | 1.520 Å | X-ray / Gas-Phase Electron Diffraction | [4] |

| Distal C-C Bond Length | 1.502 Å | X-ray / Gas-Phase Electron Diffraction | [4] |

| Rotational Barrier (Bisected → Perpendicular) | ~2.0 kcal/mol | NMR Spectroscopy (in CS₂) | [4] |

| Energy Difference (Bisected vs. Perpendicular) | 0.66 - 0.98 kcal/mol | DFT Calculations (B3LYP/6-311G(d)) | [6] |

Self-Validating Experimental & Computational Protocols

To rigorously characterize the electronic and structural properties of the CPB moiety, a multi-modal approach is required. The following protocols demonstrate how experimental spectroscopy and computational chemistry serve as a self-validating system.

Experimental and computational workflow for determining CPB conformational geometry.

Protocol 1: Gas-Phase Structural Determination via FTMW and GED

Objective: To empirically confirm the bisected conformation and quantify the hyperconjugation-induced bond lengthening.

-

Sample Preparation via Supersonic Expansion: Vaporize cyclopropylbenzene and introduce it into a vacuum chamber through a supersonic expansion nozzle using a noble carrier gas (e.g., Argon).

-

Causality: Supersonic expansion drastically lowers the rotational and vibrational temperatures of the molecules. This simplifies the spectrum by populating only the lowest energy states, which is critical for resolving the fine rotational structure of the bisected conformer without thermal noise blurring the signals.

-

-

Pulsed-Jet Fourier Transform Microwave (FTMW) Spectroscopy: Expose the cooled molecular beam to microwave pulses and record the rotational transitions.

-

Causality: FTMW provides high-resolution rotational constants (A, B, C) that are acutely sensitive to the molecule's moments of inertia. This allows for the precise determination of the dihedral angle between the cyclopropyl and phenyl rings, verifying the bisected geometry.

-

-

Gas-Phase Electron Diffraction (GED): Concurrently, bombard the gas-phase sample with an electron beam and measure the scattering intensities.

-

Causality: While FTMW excels at determining overall molecular shape (rotational constants), it struggles to pinpoint exact internal atomic coordinates for large molecules. GED provides direct internuclear distances, specifically validating the lengthening of the vicinal C-C bonds (1.520 Å) versus the distal C-C bond (1.502 Å) caused by electron donation (4[4]).

-

-

Data Integration: Refine the molecular geometry by fitting the GED scattering data and FTMW rotational constants simultaneously to create a self-validated structural model.

Protocol 2: Computational Orbital Analysis (DFT) of Substituent Effects

Objective: To quantify the orbital overlap and energy dynamics driving the conformational preference.

-

Geometry Optimization: Perform ab initio calculations using Møller–Plesset perturbation theory (MP2/6-311G(d)) or Density Functional Theory (B3LYP) to locate the global minimum and transition states.

-

Natural Bond Orbital (NBO) Analysis: Execute NBO analysis on the optimized bisected geometry.

-

Causality: NBO transforms complex, delocalized molecular orbitals into localized donor-acceptor interactions. This allows researchers to isolate and quantify the exact stabilization energy (in kcal/mol) resulting specifically from the HOMO(cyclopropyl) → LUMO(phenyl) electron transfer.

-

-

Cross-Validation: Compare the computed rotational constants and bond length differentials against the experimental GED/FTMW data from Protocol 1 to validate the theoretical model, completing the self-validating loop.

References

- Unraveling the Electronic Influence of the Cyclopropyl Group: A Computational Comparison. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB3UrM0cMMlZJMTgJ5WHI4CX6Ruh-GL-7ioshigEcCAcMHiRmDqxfViREumBF_GuhoOMVwjAXim8or0rHZYK3ABwziGcJSaVddj8s0fkienV8UEs_ngvbHKJHL3mHPxFphIwmeAQaEbVAciAu9yIJ1-Mio89aglgguyS8AvmCJa_wDYj-t_pimbU71D_D0IBHoFRpuImWi-7dWWwcAZH36P1fNqaqsBBArYG6xz1Fc2qdHuzY=]

- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ45KsLGJgzUJeyryLJPIg1x09x6sPFKXU5bUBSZ2fsH7NsXW-GRAQn4ljrAaYSQBo6vY1tmgze6NjquA2ID3Dkq0GIlsDjQ9pztGCELif2fPGs7eS6-0s8bVFRJGS0fhFGYWp6E6Bt3UPrcFyfPIMQreqCsnY7FoTzP8DTVoQMGkrb13BnQpW7AuPplnnkGs8Hp0aFA==]

- Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations. Journal of Organic Chemistry (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuw2AqKgi_HaA-8fa18cFIzk3UCMiLf24GpvtdB_44pRe3rGbHiSNHFTqMW7Bex9sg96Ou8gG5Od7l-DrvEq-6f3sdsZdz6961Zl1X_D1s8E8sbRZbYmjPEVscO4vODgWJJV1kUg==]

- cyclopropylbenzoic acid is 4.45. Is cyclopropylbenzene likely to be more reactive or less reactive than benzene toward electrophilic bromination? Vaia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOfOfpU06feIeXOo-azGwCgpUs_Q90CRgsIlfzbNI0IcZ0w76b-nGejqWFNzLGWartOwt0J7HMBehKSmiMzFHa7VKNfElaVagFcpTOlcgDEXFX9dscmrqII2ZAHKrLTWF9gXRAoyM3M_1ApeSsaPDF4mOk-TeSiJ77DCvMZapf8dOmkG-Gra5UC_Km1Nxx0uOBwkapNkJoqlNXPniS6UP1qXt6MznDxYqGMSREAbexHNRjexKX-BsDWJyo-twx0RTu_yxyjai1qmcwqR9oaIpx6mRYuFMB6-OdevA38xYiVqwFIzNqRuyRBlToHA==]

- Molecular Structure and Conformation of Cyclopropylbenzene As Determined by ab Initio Molecular Orbital Calculations, Pulsed-Jet Fourier Transform Microwave Spectroscopic, and Gas-Phase Electron Diffraction Investigations. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwEs9yxTSY_yTExkd5FBUtkvjrkN6IxaofJJYep0V2BsqKrZ8EmE6_1fTVwKtyzRc5RVsECmUcsiqnERAvL_JXyZtprd9awAhVfStqZVTSEnMz0DjeUjojN30-p9a7CGz6M9vte4l4S57AvT3sN0sQWRkV9BfbEkd25E-h3X2rE7pUK3F8T2f7AWa4VzskDYU5_bauxRgv3W0LOzku1Ms4qvbKgH7Z3SFbjwVs2wdYdxa2Apea-ktfzC2dwnKkgxH93KpCoUGxHIj0KI7kBCySUUttBByaQ-frcc6AN3GxWCQ8olcndMxiThIr0aPN9dggdJwyjwR6TneQ0jq-tPTvHLuL1QjoJQW0zTA2hZuW5SjQo9zICf63SNyZuLfKrjwW2JC03w1iQ-pmMUrJogSGns_Za8XD]

- Photoelectron Spectra of Cyclopropane and Cyclopropene Compounds. Chemical Reviews (ACS Publications).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7O9xF0K4UH1YkqaQgmOvz6qCSUtkmA2PeDFJsQr27JalbEHiSPoiedhre_Yl_9_X1HN_0xU9Sp_8CGQQYdrkzRc6jRrGukxlSuGz_YdChoS-TbFckOuLlvR8pkTaSTstgD8c_IA==]

Sources

The Dichlorinated Cyclopropylarene Paradigm: A Technical Guide to Applications in Therapeutics, Agrochemicals, and Smart Materials

Executive Overview

Dichlorinated cyclopropylarenes—commonly referred to in literature as aryl-substituted gem-dichlorocyclopropanes (gDCC-arenes)—are highly versatile platform molecules. Characterized by immense ring strain, a rigid 3-dimensional geometry, and the strong electron-withdrawing nature of the gem-dichloro moiety, these compounds have transcended their traditional role as mere synthetic intermediates. Today, they are critical components in fragment-based drug discovery (FBDD), the synthesis of advanced agrochemicals, and the development of stress-responsive smart polymers.

As a Senior Application Scientist, the objective of this whitepaper is to move beyond superficial reaction summaries. Here, we dissect the causality behind the physicochemical behavior of gDCC-arenes, providing researchers with self-validating protocols to harness these molecules in cutting-edge applications.

The Physicochemical Logic of Dichlorinated Cyclopropylarenes

The utility of gDCC-arenes stems from the unique stereoelectronic environment created by the three-membered ring and the two chlorine atoms.

-

Steric Rigidity: The cyclopropane ring restricts bond rotation, forcing substituents into highly predictable, rigid 3-D vectors. This is invaluable in medicinal chemistry for targeting specific protein binding pockets.

-

Electronic Activation: The electronegative chlorine atoms lower the Lowest Unoccupied Molecular Orbital (LUMO) of the ring. This polarizability makes the cyclopropane highly susceptible to specific ring-opening pathways (e.g., electrocyclic opening under mechanical stress) or targeted functionalization (e.g., lithium-halogen exchange).

Synthetic Methodologies: Overcoming the Carbene Bottleneck

The foundational step in utilizing gDCC-arenes is their synthesis via the addition of dichlorocarbene to an aryl alkene. The primary challenge is that dichlorocarbene is a highly reactive, short-lived intermediate that rapidly polymerizes into tar if mass transfer is inefficient.

To overcome this, modern synthesis relies on three distinct strategies:

-

Phase-Transfer Catalysis (PTC) with PEG400: Utilizing PEG400 as a phase-transfer catalyst allows for efficient coordination with alkali metal cations, promoting the in situ generation of dichlorocarbene from chloroform and sodium hydroxide at ambient temperatures[1].

-

Continuous Flow Chemistry: By utilizing a column reactor packed with PTFE beads, the interfacial surface area between the aqueous and organic phases is drastically increased. This ensures the carbene reacts with the alkene before it can self-polymerize, enabling the scalable synthesis of drugs like Ciprofibrate[2].

-

Mild Sulfonium Reagents: For highly sensitive substrates, novel3 generate free dichlorocarbene under exceptionally mild conditions without the need for harsh bases[3].

Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)

3-D Scaffold Elaboration

In FBDD, a persistent bottleneck is optimizing flat, 2-dimensional fragment hits into 3-dimensional lead-like compounds. Dichlorinated cyclopropylarenes serve as the perfect transitional scaffolds.

The Causality: When a gDCC-arene intermediate is treated with a strong base (e.g., s-BuLi) in the presence of pinacolborane, it undergoes lithium-halogen exchange. The resulting intermediate triggers a stereoselective 1,2-hydride migration, yielding a4[4]. This rigid, sp³-rich architecture allows medicinal chemists to precisely project functional groups into complex protein binding pockets.

Therapeutic Agents and Enzyme Inhibitors

Beyond acting as scaffolds, the gDCC moiety itself is a potent pharmacophore. It is the core structural feature in Ciprofibrate , a drug used to treat high blood lipid content[2]. Furthermore, the gDCC motif has been successfully utilized in the synthesis of complex α-glucosidase inhibitors, such as 5, where the cyclopropyl group adopts an α-configuration at the anomeric center to enhance binding affinity[5].

Caption: Fragment-based drug discovery workflow converting flat aryl alkenes into 3D spirocyclic scaffolds.

Mechanochemistry: The Frontier of Stress-Responsive Polymers

One of the most groundbreaking applications of gDCC-arenes is their use as mechanophores in smart materials.

The Causality: When gDCC copolymers (e.g., derived from polybutadiene) are subjected to ultrasonication, the macroscopic mechanical energy is transduced into molecular elongational strain. Chains below a critical molecular weight (<6.5 kDa) simply tumble in the solvent flow. However, longer chains entangle, coupling the elongational shear force directly to the polymer backbone. This macroscopic force drastically lowers the activation energy barrier for the6, yielding 2,3-dichloroalkenes[6]. This allows the polymer to act as a "mechanochemical map" of stress distributions, opening new routes to post-synthetic polymer modification[6].

Caption: Mechanochemical activation pathway of gDCC-arene polymers under elongational shear stress.

Quantitative Data Summaries

Table 1: Comparative Efficacy of Dichlorocarbene Generation Strategies

| Methodology | Key Reagents / Setup | Mechanistic Advantage | Limitations | Reference |

| Batch PTC | CHCl₃, NaOH, PEG400 | PEG400 coordinates alkali metals efficiently at room temp. | Mass transfer limits scale-up; tar formation. | [1] |

| Continuous Flow | Packed PTFE bed, Amines | PTFE beads maximize interfacial area, preventing polymerization. | Requires specialized flow chemistry hardware. | [2] |

| Sulfonium Salts | Dichloromethyl(diaryl) sulfonium | Generates free carbene under highly mild, neutral conditions. | Reagents must be pre-synthesized; lower atom economy. | [3] |

Table 2: Key Applications of gDCC-Arene Derivatives

| Compound / Derivative | Field of Application | Mechanism of Action / Utility | Reference |

| Ciprofibrate | Pharmaceuticals | Lipid-lowering agent utilizing the gDCC motif for metabolic stability. | [2] |

| Neokotalanol Analogs | Enzyme Inhibition | α-glucosidase inhibitor; gDCC configuration enhances binding affinity. | [5] |

| Polybutadiene-gDCC | Smart Materials | Acts as a mechanophore; undergoes electrocyclic ring opening under stress. | [6] |

| 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid | Agrochemicals | Intermediate for photostable, broad-spectrum pyrethroid insecticides. | [7] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include explicit analytical checkpoints that must be passed before proceeding to the next step, ensuring causality and reproducibility.

Protocol 1: Continuous Flow Synthesis of gDCC-Arenes (Ciprofibrate Intermediate)

Objective: Achieve >95% conversion of aryl alkenes to gDCC-arenes without the formation of polymeric tar.

-

Feed Preparation: Prepare an organic feed of 0.5 M olefin and 3 mol% diethylmethylamine in chloroform. Prepare an aqueous feed of 35 wt% NaOH.

-

Validation Checkpoint 1: Titrate the aqueous NaOH feed. If the concentration deviates from 35 wt%, adjust immediately. Lower concentrations fail to generate sufficient carbene; higher concentrations cause pump blockages.

-

-

Reactor Equilibration: Pump both feeds into a column reactor packed with PTFE beads at 80 °C using a 2:1 aqueous/organic ratio.

-

Validation Checkpoint 2: Monitor the pressure drop across the PTFE bed. A sudden spike indicates localized carbene polymerization (tar formation). If observed, flush with pure chloroform.

-

-

Reaction Execution & Monitoring: Collect the biphasic effluent.

-

Validation Checkpoint 3: Utilize inline UV-Vis spectroscopy to monitor the disappearance of the alkene chromophore. Do not proceed to workup until continuous steady-state conversion (>95%) is confirmed.

-

-

Workup: Separate the organic phase and evaporate the solvent.

-

Validation Checkpoint 4: Perform ¹H NMR on the crude mixture. The protocol is validated if characteristic highly shielded cyclopropane protons (typically 1.5–2.5 ppm) are present and alkene protons (5.0–7.0 ppm) are absent[2].

-

Protocol 2: Mechanochemical Evaluation of gDCC-Arene Copolymers

Objective: Induce and map electrocyclic ring opening via elongational shear force.

-

Polymer Synthesis: Synthesize a polybutadiene copolymer incorporating gDCC-arene units via standard dichlorocarbenation.

-

Validation Checkpoint 1: Analyze the polymer via Gel Permeation Chromatography (GPC). The protocol must be halted if the molecular weight is <6.5 kDa, as chains below this threshold cannot couple to the elongational strain field required for mechanochemical activation[8].

-

-

Ultrasonication: Suspend the validated polymer in a suitable solvent and apply ultrasound to generate cavitational bubble collapse and shear flow.

-

Validation Checkpoint 2 (Control): Subject a low-molecular-weight (<6.5 kDa) gDCC polymer to identical sonication conditions. If ring-opening occurs in the control, the system is suffering from bulk thermal activation, not mechanochemistry. Adjust cooling parameters.

-

-

Structural Analysis: Isolate the sonicated polymer.

-

Validation Checkpoint 3: Perform ¹H NMR. Successful mechanochemical activation is validated by the quantitative disappearance of gDCC protons and the appearance of new vinylic protons corresponding to the 2,3-dichloroalkene product[6].

-

References

- Lenhardt, J. M., Black, A. L., & Craig, S. L. (2009). gem-Dichlorocyclopropanes as Abundant and Efficient Mechanophores in Polybutadiene Copolymers under Mechanical Stress. Journal of the American Chemical Society.

- ChemRxiv. Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery.

- PMC. Dichloromethyl(diaryl)

- PubMed. gem-Dichlorocyclopropanes as abundant and efficient mechanophores in polybutadiene copolymers under mechanical stress.

- Song, Q., et al. (2013).

- d-nb.info. Enhanced mixing of biphasic liquid-liquid systems for the synthesis of gem-dihalocyclopropanes using packed bed reactors.

- MolecularCloud. Future Outlook of the 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic Acid Market.

- ACS Organic Letters. Synthesis of Neokotalanol and Its Derivatives as Potent α-Glucosidase Inhibitors.

Sources

- 1. PEG400-enhanced synthesis of gem-dichloroaziridines and gem-dichlorocyclopropanes via in situ generated dichlorocarbene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. d-nb.info [d-nb.info]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Future Outlook of the 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic Acid Market | MolecularCloud [molecularcloud.org]

- 8. gem-Dichlorocyclopropanes as abundant and efficient mechanophores in polybutadiene copolymers under mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Grignard Reagent Formation from 1,3-Dichloro-5-cyclopropylbenzene

Executive Summary

The formation of Grignard reagents from unactivated aryl chlorides is a classical challenge in organometallic chemistry. The high bond dissociation energy of the C–Cl bond (~96 kcal/mol) typically renders standard magnesium turnings ineffective. Furthermore, the specific substrate 1,3-dichloro-5-cyclopropylbenzene presents an additional layer of complexity: achieving chemoselective mono-magnesiation while preserving the integrity of the cyclopropyl ring.

This application note details a robust, self-validating protocol utilizing the LiCl-mediated direct magnesium insertion method (Knochel Protocol). By rationally tuning the reaction environment, this methodology offers superior kinetics, solubility, and yield compared to traditional halogen-magnesium exchange or standard insertion methodologies.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure reproducible scale-up and successful execution, it is critical to understand the physical chemistry driving this protocol:

-

Overcoming Passivation via LiCl Deaggregation: Traditional magnesium turnings passivate rapidly when exposed to aryl chlorides because the resulting organomagnesium species (ArMgCl) forms insoluble polymeric aggregates on the metal surface. The stoichiometric addition of anhydrous lithium chloride (LiCl) acts as a powerful deaggregating agent. It breaks the polymeric (ArMgCl)n chains to form a highly soluble ArMgCl·LiCl monomeric complex. This continuous solubilization keeps the magnesium surface pristine and shifts the reaction equilibrium forward (1[1]).

-

Surface Activation with DIBAL-H: While iodine (I2) or 1,2-dibromoethane are common initiators, they leave reactive byproducts that can interfere with downstream cross-couplings. Diisobutylaluminum hydride (DIBAL-H) is utilized here (1 mol%) to chemically reduce the passivating MgO layer on the turnings, providing a highly active Mg(0) surface without introducing competing halides (2[2]).

-

Chemoselectivity & Stoichiometric Control: 1,3-Dichloro-5-cyclopropylbenzene possesses two symmetrically equivalent C–Cl bonds. Mono-magnesiation is achieved by limiting the magnesium stoichiometry to 1.2 equivalents. Once the first C–Cl bond undergoes insertion, the resulting electron-rich arylmagnesium species significantly raises the reduction potential of the aromatic ring. This inherent electronic deactivation renders the second C–Cl bond kinetically inert to further oxidative addition under these mild conditions, preventing over-reaction to the di-Grignard species.

-

Cyclopropyl Integrity: The insertion proceeds via a Single Electron Transfer (SET) mechanism. Although radical intermediates are formed, the lifetime of the aryl radical anion is sufficiently short that cyclopropyl ring-opening (a common side-reaction for alkyl cyclopropyl radicals) is completely suppressed.

Quantitative Data: Activation Strategy Comparison

To justify the selected protocol, the following table summarizes the performance of various activation strategies for unactivated aryl chlorides (3[3]).

| Activation Strategy | Reagents | Temp (°C) | Time (h) | Mono-Grignard Yield | Drawbacks / Notes |

| Standard Insertion | Mg turnings, I2 | 65 (Reflux) | > 24 | < 15% | Severe Wurtz homocoupling; rapid Mg passivation. |

| Turbo-Grignard | iPrMgCl·LiCl | 25 - 50 | 12 - 24 | 40 - 60% | Exchange is sluggish for unactivated Ar-Cl (4[4]). |

| LiCl-Mediated Direct Insertion | Mg, LiCl, DIBAL-H | 25 - 40 | 2 - 4 | > 85% | Recommended. Highly soluble, fast kinetics, clean conversion. |

Experimental Workflows & Mechanistic Pathways

Figure 1: Experimental workflow for LiCl-mediated direct insertion.

Figure 2: Mechanistic pathway of LiCl-mediated Mg insertion demonstrating deaggregation.

Detailed Step-by-Step Protocol

Target: 3-chloro-5-cyclopropylphenylmagnesium chloride·LiCl (Mono-Grignard) Scale: 10.0 mmol

Materials & Reagents

-

1,3-Dichloro-5-cyclopropylbenzene: 1.87 g (10.0 mmol, 1.0 equiv)

-

Magnesium turnings: 0.29 g (12.0 mmol, 1.2 equiv)

-

Anhydrous Lithium Chloride (LiCl): 0.51 g (12.0 mmol, 1.2 equiv)

-

DIBAL-H (1.0 M in THF): 0.1 mL (0.1 mmol, 1 mol%)

-

Anhydrous THF: 10.0 mL

Procedure

-

Drying the Salts (Critical Step): Equip a 50 mL Schlenk flask with a magnetic stir bar. Add anhydrous LiCl (0.51 g). Heat the flask to 150 °C under high vacuum (0.1 mbar) for 2 hours using a heat gun or sand bath. Allow the flask to cool to room temperature strictly under an argon atmosphere. Note: LiCl is highly hygroscopic; moisture will quench the Grignard reagent immediately.

-

Magnesium Activation: Add the Mg turnings (0.29 g) to the flask against a positive counterflow of argon. Add anhydrous THF (10.0 mL) via syringe. Inject DIBAL-H (0.1 mL, 1.0 M in THF). Stir the suspension vigorously for 5 minutes.

-

Self-Validation Check: The generation of a slight greyish tint and microscopic bubbling indicates the successful chemical reduction of the MgO layer.

-

-

Halide Addition & Initiation: Load 1,3-dichloro-5-cyclopropylbenzene (1.87 g) into a gas-tight syringe. Add 5% of the total volume (~0.1 mL) to the activated Mg suspension at 25 °C. Wait for initiation.

-

Self-Validation Check: Initiation is confirmed by a noticeable exotherm (temperature spike of 3-5 °C) and a color shift to pale brown.

-

Once initiated, add the remaining aryl chloride dropwise over 30 minutes, maintaining the internal temperature between 30 °C and 40 °C using a water bath if necessary.

-

-

Maturation: Stir the reaction mixture at 25 °C for 2 to 4 hours to ensure complete insertion.

-

Reaction Validation (GC-MS): Withdraw a 0.1 mL aliquot, quench into saturated aqueous NH4Cl (1 mL), and extract with ethyl acetate (1 mL). Analyze the organic layer via GC-MS.

-

Self-Validation Check: Complete consumption of the starting material and the exclusive presence of 1-chloro-3-cyclopropylbenzene (the protonated mono-Grignard) confirms successful and chemoselective mono-insertion.

-

-

Titration: Titrate the resulting grey-brown solution of 3-chloro-5-cyclopropylphenylmagnesium chloride·LiCl using iodine in THF saturated with LiCl to determine the exact molarity prior to downstream cross-coupling.

References

-

Metzger, A. "LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides. Regio- and Chemoselective Synthesis of 5-Membered Ring Heterocycles." Ludwig-Maximilians-Universität München, 2010. 1

-

Peng, Z. "The Preparations of Functionalized Lithium, Magnesium, Aluminum, Zinc, and Indium Organometallics and Their Applications in Organic Synthesis." Ludwig-Maximilians-Universität München, 2015. 2

-

"7.6.16 Turbo-Grignard Reagents and Turbo-Hauser Bases." Thieme E-Books & E-Journals. 4

-

"Some Items of Interest to Process R&D Chemists and Engineers." ACS Publications, 2012.3

Sources

Application Notes and Protocols for 1,3-Dichloro-5-Substituted-Benzene Derivatives as Key Intermediates in Agrochemical Synthesis

Introduction: The Strategic Importance of the 1,3-Dichloro-5-Substituted Benzene Scaffold in Modern Agrochemicals

The 1,3-dichloro-5-substituted benzene moiety is a critical pharmacophore in the development of contemporary agrochemicals, particularly in the insecticide and acaricide sectors. The specific substitution pattern of two chlorine atoms in a meta arrangement on the phenyl ring provides a unique combination of metabolic stability, lipophilicity, and conformational rigidity. These attributes are instrumental in dictating the molecule's interaction with specific biological targets in pests, often leading to enhanced potency and selectivity. This guide provides detailed application notes and synthetic protocols for a key intermediate, 1,3-dichloro-5-(1-(trifluoromethyl)vinyl)benzene, a direct precursor to the commercial insecticide and acaricide, Fluralaner. Furthermore, we will explore the synthesis of the closely related 1,3-dichloro-5-cyclopropylbenzene and its potential as a valuable building block for novel agrochemical discovery.

Part 1: Synthesis of a Key Vinyl Intermediate for Fluralaner

The synthesis of the commercial agrochemical Fluralaner, a potent isoxazoline insecticide, relies on the key intermediate 1,3-dichloro-5-(1-(trifluoromethyl)vinyl)benzene. This section details the well-established, multi-step synthesis of this crucial building block, starting from readily available starting materials.

Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone

The foundational precursor for the vinyl intermediate is 3',5'-dichloro-2,2,2-trifluoroacetophenone. This compound can be synthesized via a Grignard reaction with a trifluoroacetylating agent or through a lithiation-acylation sequence. The latter approach, as detailed in the chemical literature, offers a reliable route.[1][2][3][4][5]

Protocol 1: Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone via Lithiation

This protocol describes the synthesis from 3,5-dichloro-1-bromobenzene.

Materials:

-

3,5-dichloro-1-bromobenzene

-

tert-Butyllithium (1.3 M in pentane)

-

Trifluoroacetic anhydride

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride solution

-

Ether

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Dry ice/acetone bath

Procedure:

-

Under a nitrogen atmosphere, dissolve 3,5-dichloro-1-bromobenzene (5.0 g, 22.1 mmol) in anhydrous tetrahydrofuran (50 mL) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add tert-butyllithium (1.3 M in pentane, 17.8 mL, 23.2 mmol) dropwise to the solution over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Slowly add trifluoroacetic anhydride (2.56 g, 12.2 mmol) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Continue stirring at -78 °C for an additional 2 hours.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature, then continue stirring for 2.5 hours.

-

Quench the reaction by adding saturated ammonium chloride solution (50 mL).

-

Extract the mixture with ether (3 x 50 mL).

-

Combine the organic phases and wash with saturated brine (2 x 20 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 3',5'-dichloro-2,2,2-trifluoroacetophenone as a colorless transparent liquid.[1][4]

Table 1: Summary of Reaction Parameters for the Synthesis of 3',5'-Dichloro-2,2,2-trifluoroacetophenone

| Parameter | Value |

| Starting Material | 3,5-dichloro-1-bromobenzene |

| Key Reagents | tert-Butyllithium, Trifluoroacetic anhydride |

| Solvent | Anhydrous Tetrahydrofuran |

| Reaction Temperature | -78 °C to Room Temperature |

| Typical Yield | ~48%[1][4] |

Synthesis of 1,3-Dichloro-5-(1-(trifluoromethyl)vinyl)benzene via Wittig Reaction

The conversion of the acetophenone to the desired vinyl intermediate is efficiently achieved through a Wittig reaction.[6][7][8][9] This classic olefination method provides a reliable means to form the carbon-carbon double bond.

Protocol 2: Wittig Olefination

Materials:

-

3',5'-Dichloro-2,2,2-trifluoroacetophenone

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise to the suspension. The solution will turn a characteristic deep yellow or orange, indicating the formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the ylide solution back to 0 °C.

-

In a separate flask, dissolve 3',5'-dichloro-2,2,2-trifluoroacetophenone in anhydrous THF.

-

Slowly add the solution of the acetophenone to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the addition of water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 1,3-dichloro-5-(1-(trifluoromethyl)vinyl)benzene.

Diagram 1: Synthetic Pathway to the Fluralaner Vinyl Intermediate

Caption: Synthesis of the key vinyl intermediate for Fluralaner.

Part 2: Application in the Synthesis of Fluralaner

The vinyl intermediate, 1,3-dichloro-5-(1-(trifluoromethyl)vinyl)benzene, is a direct precursor to the isoxazoline ring system of Fluralaner.[10][11][12]

Cyclization to form the Isoxazoline Core

The vinyl intermediate undergoes a cyclization reaction with a halogenated oxime to form the core structure of Fluralaner.[10][11]

Protocol 3: Cyclization Reaction

Materials:

-

1,3-Dichloro-5-(1-(trifluoromethyl)vinyl)benzene

-

A suitable halogenated oxime (e.g., 4-bromo-α-chloro-3-methylbenzyl oxime)

-

A suitable base (e.g., triethylamine)

-

An appropriate solvent (e.g., acetonitrile)

Procedure:

-

Dissolve the halogenated oxime in the chosen solvent in a reaction flask.

-

Add the base to the solution.

-

Add 1,3-dichloro-5-(1-(trifluoromethyl)vinyl)benzene to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to yield the isoxazoline intermediate.

Final Amide Coupling to Yield Fluralaner

The final step in the synthesis of Fluralaner involves an amide coupling between the isoxazoline carboxylic acid intermediate and an amine side chain.[13]

Diagram 2: Final Steps in Fluralaner Synthesis

Caption: Conversion of the vinyl intermediate to Fluralaner.

Part 3: The Untapped Potential of 1,3-Dichloro-5-cyclopropylbenzene in Agrochemical Discovery

While the vinyl intermediate is commercially established, the analogous 1,3-dichloro-5-cyclopropylbenzene represents a compelling, yet less explored, building block for novel agrochemicals. The cyclopropyl group can impart unique conformational constraints and metabolic stability, potentially leading to new modes of action or improved toxicological profiles.

Proposed Synthesis of 1,3-Dichloro-5-cyclopropylbenzene

A direct and reliable synthesis of 1,3-dichloro-5-cyclopropylbenzene can be envisioned through two primary routes:

Route A: Simmons-Smith Cyclopropanation of a Vinyl Precursor

This route would first require the synthesis of 1,3-dichloro-5-vinylbenzene, followed by a cyclopropanation reaction.

Protocol 4: Simmons-Smith Cyclopropanation (Proposed)

Materials:

-

1,3-Dichloro-5-vinylbenzene

-

Diiodomethane

-

Zinc-copper couple or Diethylzinc (Furukawa modification)[2][3][10]

-

Anhydrous diethyl ether or dichloromethane

Procedure:

-

Activate the zinc-copper couple according to standard procedures.

-

In a flame-dried flask under a nitrogen atmosphere, suspend the activated zinc-copper couple in the chosen anhydrous solvent.

-

Slowly add a solution of diiodomethane in the same solvent.

-

Heat the mixture gently to initiate the formation of the carbenoid (a gentle reflux is often observed).

-

Cool the reaction mixture to room temperature.

-

Add a solution of 1,3-dichloro-5-vinylbenzene in the same solvent dropwise.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by GC-MS).

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by vacuum distillation or column chromatography.

Route B: Suzuki-Miyaura Cross-Coupling

This approach involves the palladium-catalyzed cross-coupling of a suitable aryl halide with a cyclopropylboronic acid derivative.

Protocol 5: Suzuki-Miyaura Cross-Coupling (Proposed)

Materials:

-

1-Bromo-3,5-dichlorobenzene

-

Cyclopropylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern catalyst system)

-

A suitable base (e.g., K₂CO₃, Cs₂CO₃)

-

A suitable solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

-

In a reaction vessel, combine 1-bromo-3,5-dichlorobenzene, cyclopropylboronic acid, the palladium catalyst, and the base.

-

Add the solvent system and degas the mixture thoroughly with nitrogen or argon.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by LC-MS or GC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography.

Diagram 3: Proposed Synthetic Routes to 1,3-Dichloro-5-cyclopropylbenzene

Caption: Two potential synthetic pathways to 1,3-dichloro-5-cyclopropylbenzene.

Conclusion

The 1,3-dichloro-5-substituted benzene framework is a cornerstone in the design of high-performance agrochemicals. The detailed synthetic protocols for the Fluralaner intermediate, 1,3-dichloro-5-(1-(trifluoromethyl)vinyl)benzene, provide a clear roadmap for researchers in the field. Furthermore, the exploration of synthetic routes to the analogous 1,3-dichloro-5-cyclopropylbenzene opens up new avenues for the development of next-generation crop protection agents. The methodologies presented herein are robust and adaptable, serving as a valuable resource for scientists engaged in the synthesis and optimization of novel agrochemical compounds.

References

-

Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka. Available at: [Link]

- Google Patents. CN113024390B - Synthesis method of 3',5' -dichloro-2, 2-trifluoro acetophenone derivative.

- Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

- Google Patents. WO2016058881A3 - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.

- Google Patents. MX386842B - PROCESS FOR PREPARING 1-(3,5-DICHLOROPHENYL)-2,2,2-TRIFLUOROETANONE AND ITS DERIVATIVES..

-

WIPO Patentscope. 112552252 Preparation method of fluralaner intermediate. Available at: [Link]

- Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.

-

WIPO Patentscope. WO2016058881 - PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE AND DERIVATIVES THEREOF. Available at: [Link]

- Google Patents. EP4077285A1 - Process for preparing fluralaner.

-

National Center for Biotechnology Information. Carpropamid | C15H18Cl3NO | CID 153847 - PubChem. Available at: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

-

AERU. N-(3,5-dichlorophenyl)3-isopropyl-2,4-dioxoimidazoline-1-carboxamide (Ref: RP-30228). Available at: [Link]

-

Two Chongqing Chemdad Co., Ltd. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE. Available at: [Link]

-

Patsnap. Process for preparation of isoxazoline substituted benzamide compound - Eureka. Available at: [Link]

-

Comparison of Traditional and Alternative Wittig Reactions. (2022). Course Hero. Available at: [Link]

- Google Patents. WO2023012821A1 - A process for the preparation of a drug from the isoxazoline class of parasiticides and its intermediates.

-

Organic Reactions. The Wittig Reaction. Available at: [Link]

- Google Patents. EP2519499B1 - PESTICIDAL ARYLPYRROLIDINES.

- Google Patents. CA2980505A1 - Use of an insecticidal carboxamide compound against pests on cultivated plants.

Sources

- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. echemi.com [echemi.com]

- 4. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE | 130336-16-2 [chemicalbook.com]

- 5. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. delval.edu [delval.edu]

- 9. organicreactions.org [organicreactions.org]

- 10. Page loading... [guidechem.com]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. EP4077285A1 - Process for preparing fluralaner - Google Patents [patents.google.com]

Application Note and Protocol for the Scale-Up Synthesis of 1,3-Dichloro-5-cyclopropylbenzene

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of 1,3-dichloro-5-cyclopropylbenzene, a key building block in the development of novel pharmaceuticals and agrochemicals. The protocol details a robust and efficient two-step synthetic sequence commencing with the bromination of 1,3-dichlorobenzene to yield 1-bromo-3,5-dichlorobenzene. This intermediate subsequently undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. This application note emphasizes practical, field-proven insights into reaction optimization, work-up procedures, and analytical quality control to ensure a high-yielding and reproducible process suitable for kilogram-scale production.

Introduction